5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride
Description
5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride is a spirocyclic compound featuring a benzofuran moiety fused to a piperidine ring system, with a methyl substituent at the 5-position of the benzofuran core.
Key properties inferred from analogs include:
Properties
IUPAC Name |
6-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-12-11(8-10)9-15-13(12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEXNZWCMGSKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNCC3)OC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The benzofuran intermediate is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the spirocyclic structure.
Methylation: The final step involves the methylation of the spirocyclic compound. This can be accomplished using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzofuran ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the piperidine nitrogen. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides (e.g., CH3I) in the presence of a base like NaH.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, affecting signal transduction.
Ion Channels: Modulation of ion channel activity, influencing cellular excitability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride with structurally and functionally related spirocyclic piperidine derivatives:
Key Structural and Functional Differences:
Substituent Effects: Methyl vs. Chloro Derivatives: Chloro-substituted analogs (e.g., 5- or 7-chloro) exhibit higher molecular weights and altered electronic profiles, which may influence receptor-binding affinity or metabolic stability .
Positional Isomerism :
- Substitution at the 5-position (methyl/methoxy) vs. 7-position (chloro) alters steric and electronic interactions with biological targets. For example, 5-methoxy derivatives are prioritized in sigma-1 receptor studies due to optimal binding geometry .
Commercial Availability :
- Methoxy-substituted compounds (5- or 4-position) are widely available for research, whereas chloro analogs face supply chain variability, with some suppliers discontinuing production .
Purity and Stability :
- Methoxy derivatives are typically supplied at >98% purity with validated stability under refrigeration, while chloro analogs may lack standardized quality control data .
Research Implications and Limitations
- Pharmacological Potential: Methoxy- and methyl-substituted spirocyclic compounds are promising S1R ligands for PET imaging or therapeutic development, as seen in fluspidine analogs .
- Synthetic Challenges : Chloro derivatives require specialized synthesis protocols, increasing production costs and limiting accessibility .
- Data Gaps : Direct pharmacological data for 5-methyl derivatives are absent in the provided evidence, necessitating further studies to validate its biological activity and safety profile.
Biological Activity
5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and therapeutic applications.
Molecular Characteristics:
- Molecular Formula: C13H17ClN
- Molecular Weight: 239.74 g/mol
- CAS Number: 173943-99-2
- Structure: The compound features a spirocyclic structure that combines a benzofuran and a piperidine moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN |
| Molecular Weight | 239.74 g/mol |
| CAS Number | 173943-99-2 |
Synthesis
The synthesis of 5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride typically involves multi-step organic reactions that include cyclization processes. The specific synthetic pathways may vary but generally utilize readily available precursors to construct the complex spirocyclic structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549).
Case Study Findings:
- Cytotoxicity Assays: In vitro assays using A549 cells showed that certain derivatives exhibited significant cytotoxicity, reducing cell viability substantially when compared to control treatments like cisplatin.
- Mechanism of Action: The mechanism often involves the induction of apoptosis in cancer cells, although specific pathways for 5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride require further elucidation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, particularly multidrug-resistant strains.
Research Findings:
- In vitro Testing: Compounds similar to 5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] were tested against Gram-positive bacteria such as Staphylococcus aureus. Some derivatives showed promising activity with minimal inhibitory concentrations (MIC) in the range of 1–8 µg/mL.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Methicillin-resistant S. aureus | 1–8 | Significant |
| Vancomycin-intermediate S. aureus | 4–64 | Moderate |
Pharmacological Applications
The unique structure of 5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride makes it a valuable candidate in neuropharmacology and material sciences.
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter release could pave the way for new therapeutic agents.
Material Science
In addition to biological applications, this compound can be incorporated into polymer matrices to enhance mechanical properties, indicating its versatility beyond pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
